3-(3-Iodophenoxy)propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of propan-1-ol has been investigated in various studies. One approach involves the selective formation of propan-1-ol from propylene via a chemical looping approach . Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support . Another study showed the synthesis of various phenoxyalkyl propanols .Molecular Structure Analysis
The molecular structure of 3-(3-Iodophenoxy)propan-1-ol can be analyzed based on its molecular formula C9H11IO2. It’s related to the class of organic compounds known as 3-alkylindoles .Chemical Reactions Analysis
The chemical reactions involving propan-1-ol have been studied. For example, selective formation of propan-1-ol from propylene via a chemical looping approach was investigated . The reaction of propylene with oxygen over Ag, the γ-carbon atom in propylene preferentially reacts with atoms of oxygen adsorbed at the Ag surface, O a, to form CO2 via complete combustion .Physical and Chemical Properties Analysis
The physical and chemical properties of propan-1-ol have been studied. For example, propan-1-ol is a colorless liquid and an isomer of 2-propanol . Ethanol and propan-1-ol are tested for pH, reaction with sodium, combustion, and oxidation with acidified dichromate(VI) solution .Scientific Research Applications
Synthesis and Characterization of New Compounds
- New derivatives of phthalocyanines and phthalonitrile, incorporating 3-(3-Iodophenoxy)propan-1-ol, have been developed. These compounds demonstrate unique aggregation behaviors and offer potential for various applications in materials science and chemistry (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Medicinal Chemistry and Antimicrobial Properties
- Compounds synthesized using this compound have been evaluated for their antimicrobial activities, demonstrating potential for the development of new medicinal agents (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Synthesis of Key Intermediates in Drug Development
- This compound is utilized in the synthesis of key intermediates for phosphonosulfonates, which are significant in drug discovery and development (Min, Zhou, Guan, Xing, Fan, & Defeng, 2014).
Exploration of Antiseptic Properties
- Aminomethoxy derivatives of this compound have been synthesized and tested as antiseptics, showing greater efficiency than some current medicinal agents (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Studies in Cardiovascular Pharmacology
- Derivatives of this compound have been explored for their affinity to beta-adrenoceptors, contributing to the understanding of cardioselectivity in beta-adrenoceptor blocking agents (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Investigation of Cardiac Beta-Adrenoceptors
- Iodine-labeled derivatives of this compound have been used as probes in the investigation of myocardial beta-adrenergic receptors, offering insights into cardiac pharmacology (Woodcock, Bobik, Funder, & Johnston, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on 3-(3-Iodophenoxy)propan-1-ol could involve further investigation of its potential applications in various fields such as medicinal chemistry, drug development, and material science. Additionally, the selective formation of propan-1-ol from propylene via a chemical looping approach could be explored further .
Properties
IUPAC Name |
3-(3-iodophenoxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKPJADCGPKCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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